MK-421 (D5 maleate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-421 (D5 maleate) involves the deuterium labeling of Enalapril. The process typically includes the following steps:
Deuterium Exchange Reaction: Enalapril is subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms.
Maleate Formation: The deuterium-labeled Enalapril is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of MK-421 (D5 maleate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
MK-421 (D5 maleate) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce its active metabolite, Enalaprilat.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability can be influenced by oxidative and reductive conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Major Products Formed
Enalaprilat: The primary active metabolite formed through hydrolysis.
Scientific Research Applications
MK-421 (D5 maleate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Enalapril.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and the role of deuterium labeling in drug metabolism.
Cardiovascular Research: Employed in studies related to hypertension and heart failure.
Drug Development: Used in the development of new ACE inhibitors and related compounds.
Mechanism of Action
MK-421 (D5 maleate) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound lowers blood pressure and decreases the workload on the heart . The active metabolite, Enalaprilat, is responsible for the pharmacological actions of MK-421 (D5 maleate) .
Comparison with Similar Compounds
Similar Compounds
Enalapril: The non-deuterium-labeled version of MK-421 (D5 maleate).
Captopril: Another ACE inhibitor with a different chemical structure.
Lisinopril: A similar ACE inhibitor used for hypertension and heart failure.
Uniqueness
MK-421 (D5 maleate) is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolic studies . This labeling allows for more precise tracking and analysis in scientific research compared to its non-deuterium-labeled counterparts .
Properties
Molecular Formula |
C24H32N2O9 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
but-2-enedioic acid;1-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/i4D,5D,6D,8D,9D; |
InChI Key |
OYFJQPXVCSSHAI-MPSGHZBBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)NC(C)C(=O)N2CCCC2C(=O)O)[2H])[2H].C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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